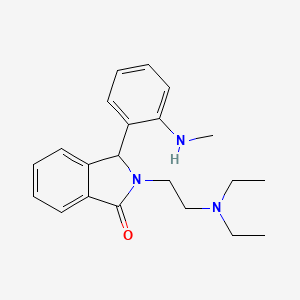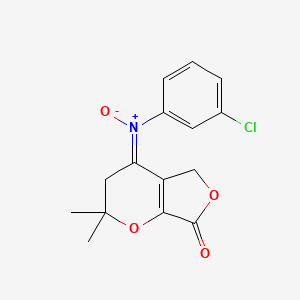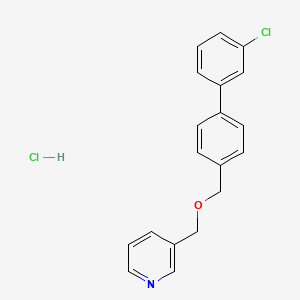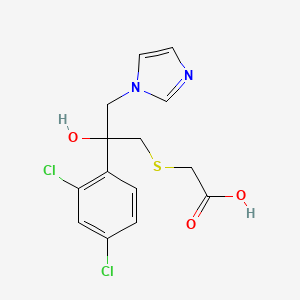
Sucrose 1,6-dilaurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose 1,6-dilaurate is a sucrose fatty acid ester, specifically an ester of sucrose and lauric acid. It is a non-ionic surfactant widely used in various industries, including food, cosmetics, and pharmaceuticals. This compound is known for its emulsifying, stabilizing, and solubilizing properties, making it a valuable ingredient in many formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrose 1,6-dilaurate can be synthesized through the transesterification of sucrose with lauric acid or its derivatives. One common method involves the use of methyl laurate and sucrose in the presence of a catalyst such as potassium carbonate. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (60-90°C) and under ultrasonic frequencies to enhance the yield .
Industrial Production Methods
Industrial production of this compound often employs a two-stage process. In the first stage, lauric acid is esterified with methanol to produce methyl laurate. In the second stage, methyl laurate undergoes transesterification with sucrose to form this compound. This process is optimized for high yield and purity, with conditions such as temperature, residence time, and feed concentration being carefully controlled .
Chemical Reactions Analysis
Types of Reactions
Sucrose 1,6-dilaurate primarily undergoes transesterification reactions. It can also participate in hydrolysis and saponification reactions under specific conditions.
Common Reagents and Conditions
Transesterification: Methyl laurate, sucrose, potassium carbonate, DMSO, ultrasonic frequencies (20-80 kHz), temperatures (60-90°C)
Hydrolysis: Water, acidic or basic conditions.
Saponification: Sodium hydroxide or potassium hydroxide.
Major Products
Transesterification: This compound, sucrose monolaurate, and other sucrose esters.
Hydrolysis: Sucrose and lauric acid.
Saponification: Sucrose and sodium laurate or potassium laurate.
Scientific Research Applications
Sucrose 1,6-dilaurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in studies related to cell membrane permeability and as a stabilizer for biological samples.
Industry: Utilized in the food industry as an emulsifier and stabilizer, in cosmetics for its skin-conditioning properties, and in pharmaceuticals for its role in drug formulations
Mechanism of Action
Sucrose 1,6-dilaurate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of active compounds. The molecular targets and pathways involved include the disruption of lipid bilayers and the modulation of membrane fluidity .
Comparison with Similar Compounds
Similar Compounds
- Sucrose monolaurate
- Sucrose dilaurate
- Sucrose palmitate
- Sucrose stearate
Uniqueness
Sucrose 1,6-dilaurate is unique due to its specific fatty acid composition and the position of esterification on the sucrose molecule. This gives it distinct emulsifying and stabilizing properties compared to other sucrose esters. Its ability to form stable emulsions at lower concentrations and its biocompatibility make it particularly valuable in pharmaceutical and cosmetic applications .
Properties
CAS No. |
335281-15-7 |
|---|---|
Molecular Formula |
C36H66O13 |
Molecular Weight |
706.9 g/mol |
IUPAC Name |
[(2R,3S,4S,5S)-5-(dodecanoyloxymethyl)-3,4-dihydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C36H66O13/c1-3-5-7-9-11-13-15-17-19-21-28(38)45-24-27-31(41)34(44)36(48-27,49-35-33(43)32(42)30(40)26(23-37)47-35)25-46-29(39)22-20-18-16-14-12-10-8-6-4-2/h26-27,30-35,37,40-44H,3-25H2,1-2H3/t26-,27-,30-,31-,32+,33-,34+,35-,36+/m1/s1 |
InChI Key |
RWTLOOVGCAXGBZ-SDBGFSJOSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



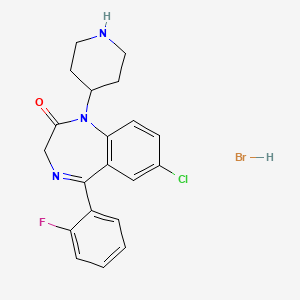

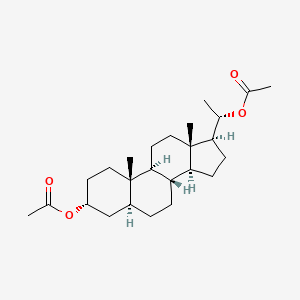

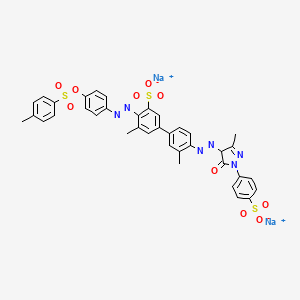
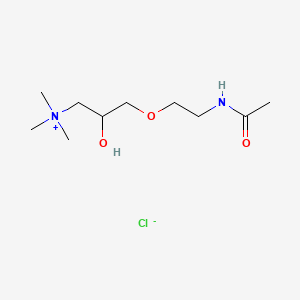
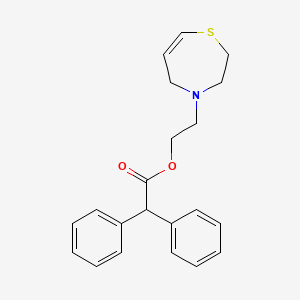
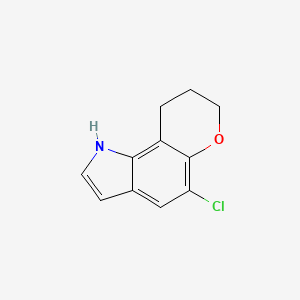
![[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate](/img/structure/B12766127.png)
